![molecular formula C19H24N8O2 B2643208 2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034471-99-1](/img/structure/B2643208.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a type of imidazole. It is an amphoteric in nature i.e., it shows both acidic and basic properties .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly its inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .
Scientific Research Applications
Electrochemical and Quantum Chemical Studies
The compound's derivatives have been studied for their role as corrosion inhibitors for N80 steel in hydrochloric acid, showing significant inhibition efficiency. These studies employ various techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. Quantum chemical calculations through Density Functional Theory (DFT) have been conducted to understand the interaction mechanisms and efficiency of these inhibitors (Yadav et al., 2016).
Synthesis and Anti-inflammatory Screening
Research involving the synthesis of derivatives containing the benzimidazole framework has been conducted, with some compounds showing significant anti-inflammatory activity in vivo. These compounds were synthesized through multi-step reactions and evaluated against carrageenan-induced paw edema in albino rats, compared to standard anti-inflammatory agents like diclofenac (Prajapat & Talesara, 2016).
Potential Probes for Peripheral Benzodiazepine Receptors
Synthesis of substituted imidazo[1,2-α]pyridines related to the benzimidazole class aimed at studying the Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging has been reported. These compounds have shown high affinity and selectivity for PBR, offering a pathway for in vivo studies of PBR expression and function (Katsifis et al., 2000).
Development of Novel Antipsychotic Agents
Research into the development of novel potential antipsychotic agents utilizing derivatives of this compound has been documented. These studies explore the pharmacological evaluation of various derivatives in behavioral animal tests, focusing on compounds that exhibit an antipsychotic-like profile without interacting with dopamine receptors (Wise et al., 1987).
Antioxidant and Enzyme Inhibitory Profile
A series of novel benzenesulfonamides incorporating triazine motifs, substituted with various amines, have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These studies contribute to the development of potential treatments for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-25(2)18-22-16(23-19(24-18)26-7-9-29-10-8-26)11-20-17(28)12-27-13-21-14-5-3-4-6-15(14)27/h3-6,13H,7-12H2,1-2H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFOVMBJYRSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.